2-(difluoromethyl)-2H-indazol-6-amine hydrochloride
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Overview
Description
2-(difluoromethyl)-2H-indazol-6-amine hydrochloride is a chemical compound that features a difluoromethyl group attached to an indazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluoromethyl group can significantly influence the compound’s chemical properties, such as its metabolic stability and lipophilicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various approaches, including electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, the difluoromethylation of C(sp2)–H bonds can be accomplished using Minisci-type radical chemistry, which is particularly effective for heteroaromatics .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-based methods to transfer the difluoromethyl group to the desired position on the indazole ring. These methods can be performed in both stoichiometric and catalytic modes, depending on the specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(difluoromethyl)-2H-indazol-6-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups on the indazole ring.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the substitution reactions. For example, the formation of X–CF2H bonds where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted indazole derivatives.
Scientific Research Applications
2-(difluoromethyl)-2H-indazol-6-amine hydrochloride has several scientific research applications, including:
Chemistry: The compound is used in the development of new synthetic methodologies and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs with improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-2H-indazol-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds with target enzymes, thereby influencing its biological activity. The precise molecular targets and pathways involved depend on the specific application of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated heterocycles, such as difluoromethylated pyridines and difluoromethylated benzimidazoles .
Uniqueness
2-(difluoromethyl)-2H-indazol-6-amine hydrochloride is unique due to the specific positioning of the difluoromethyl group on the indazole ring, which can significantly influence its chemical and biological properties. This unique structure can result in distinct interactions with biological targets and different reactivity compared to other difluoromethylated compounds .
Properties
CAS No. |
2680530-26-9 |
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Molecular Formula |
C8H8ClF2N3 |
Molecular Weight |
219.62 g/mol |
IUPAC Name |
2-(difluoromethyl)indazol-6-amine;hydrochloride |
InChI |
InChI=1S/C8H7F2N3.ClH/c9-8(10)13-4-5-1-2-6(11)3-7(5)12-13;/h1-4,8H,11H2;1H |
InChI Key |
NMBROMUYZQNRAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN(N=C2C=C1N)C(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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